2-Ethoxy-6,7-difluoroquinoxaline 2-Ethoxy-6,7-difluoroquinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15968968
InChI: InChI=1S/C10H8F2N2O/c1-2-15-10-5-13-8-3-6(11)7(12)4-9(8)14-10/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C10H8F2N2O
Molecular Weight: 210.18 g/mol

2-Ethoxy-6,7-difluoroquinoxaline

CAS No.:

Cat. No.: VC15968968

Molecular Formula: C10H8F2N2O

Molecular Weight: 210.18 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-6,7-difluoroquinoxaline -

Specification

Molecular Formula C10H8F2N2O
Molecular Weight 210.18 g/mol
IUPAC Name 2-ethoxy-6,7-difluoroquinoxaline
Standard InChI InChI=1S/C10H8F2N2O/c1-2-15-10-5-13-8-3-6(11)7(12)4-9(8)14-10/h3-5H,2H2,1H3
Standard InChI Key DOEWNAYXZWMVNS-UHFFFAOYSA-N
Canonical SMILES CCOC1=NC2=CC(=C(C=C2N=C1)F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The quinoxaline scaffold consists of a benzene ring fused to a pyrazine ring. In 2-ethoxy-6,7-difluoroquinoxaline, the ethoxy group (-OCH₂CH₃) occupies position 2, while fluorine atoms are located at positions 6 and 7 (Figure 1). The numbering follows IUPAC conventions, with the pyrazine nitrogen atoms at positions 1 and 4. The fluorine atoms introduce electron-withdrawing effects, reducing electron density in the aromatic system, while the ethoxy group provides steric bulk and moderate electron donation through resonance .

Synthesis and Manufacturing

Alternative Routes

Physical and Chemical Properties

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.33–1.36 (t, J = 8.0 Hz, 3H, CH₃), 4.23–4.29 (q, J = 8.0, 16.0 Hz, 2H, OCH₂), 7.24–8.80 (m, 4H, aromatic) .

  • ¹³C NMR: Signals at δ 162.1 (C-F), 148.9 (C-O), and 14.2 (CH₃) .

  • IR (KBr): Peaks at 1245 cm⁻¹ (C-F), 1120 cm⁻¹ (C-O-C) .

Thermodynamic Data

PropertyValue
Melting Point142–144°C
Solubility (H₂O)<0.1 mg/mL
logP (Octanol/Water)2.8 ± 0.3
pKa3.9 (quinoxaline N)

Data extrapolated from analogs .

Applications and Research Findings

Materials Science

In organic photovoltaics, fluorinated quinoxalines serve as electron-deficient building blocks. Polymers incorporating 2-ethoxy-6,7-difluoroquinoxaline exhibit power conversion efficiencies (PCE) of 8.5% due to enhanced charge mobility and reduced recombination .

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